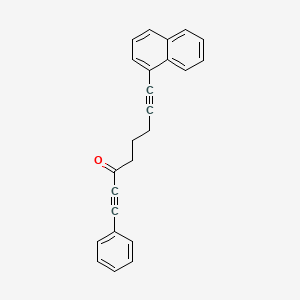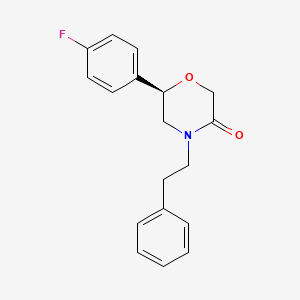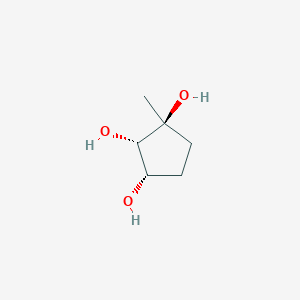
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol is an organic compound characterized by a cyclopentane ring with three hydroxyl groups and a methyl group attached. This compound is notable for its stereochemistry, with all three hydroxyl groups and the methyl group positioned in a specific spatial arrangement, making it a chiral molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored to achieve stereoselective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism by which (1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3R)-1-Methylcyclopentane-1,2,3-triol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclopentane-1,2,3-triol: Lacks the methyl group, offering different reactivity and applications.
1-Methylcyclopentane-1,2-diol: Contains only two hydroxyl groups, leading to different chemical properties.
Uniqueness
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This makes it valuable in applications requiring precise control over molecular interactions, such as in drug design and asymmetric synthesis.
Propiedades
Número CAS |
918403-88-0 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(1S,2S,3S)-1-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
Clave InChI |
WRVWZOOJULPXAG-ZLUOBGJFSA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H]([C@@H]1O)O)O |
SMILES canónico |
CC1(CCC(C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
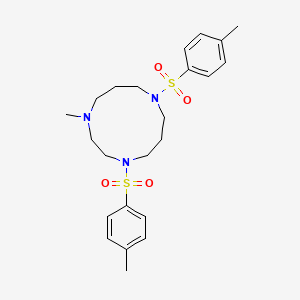
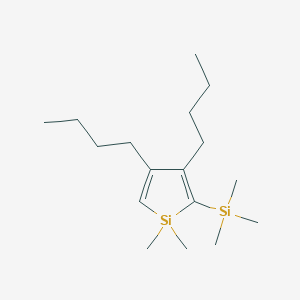
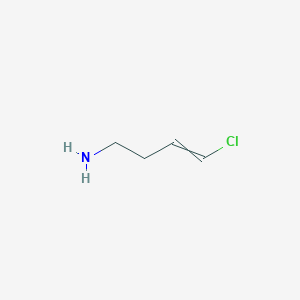

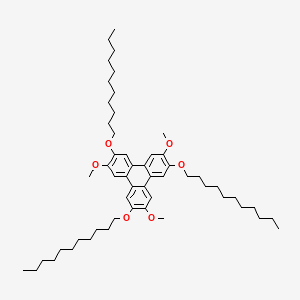

![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
